3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride
Description
Molecular Architecture
The compound features a pyridine ring substituted at the 6-position with a methyl group and at the 2-position with a propanamide side chain containing a terminal primary amine. The molecular formula is C₉H₁₄N₃O·HCl , with a molar mass of 219.69 g/mol. The SMILES string (CC1=NC(=CC=C1)NC(=O)CCN ) confirms the connectivity: a 6-methylpyridin-2-yl group linked via an amide bond to a 3-aminopropyl chain.
While no single-crystal X-ray diffraction data exists for this specific hydrochloride salt, structural analogs provide critical insights. For example, the crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide (C₁₁H₁₆N₂O) reveals key geometric parameters. In that analog:
- Pyridine and amide planes show near-coplanarity (r.m.s. deviation <0.053 Å)
- Amide C=O bond length measures 1.227(2) Å
- N–H···N hydrogen bonds form R₂²(8) dimeric motifs
These observations suggest that the title compound likely adopts similar planar arrangements between its pyridine ring and amide group, with hydrogen-bonding potential at both the amide NH and terminal amine groups.
Crystallographic Challenges
The hydrochloride salt introduces crystallization complexities:
- Ionic character may disrupt preferred hydrogen-bonding motifs
- Chloride counterions could participate in N–H···Cl⁻ interactions
- Conformational flexibility of the 3-aminopropyl chain complicates packing
Comparative analysis with cocrystals of 2-acetaminopyridine demonstrates how protonation states influence supramolecular architectures. In those systems, neutral amide-pyridine components maintain hydrogen-bonded motifs without proton transfer, suggesting the hydrochloride salt’s ionic nature fundamentally alters its crystallization behavior compared to neutral analogs.
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
3-amino-N-(6-methylpyridin-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-3-2-4-8(11-7)12-9(13)5-6-10;/h2-4H,5-6,10H2,1H3,(H,11,12,13);1H |
InChI Key |
PCKQPMLFPHFECO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may include crystallization, filtration, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:
-
Acidic Hydrolysis :
This reaction is analogous to hydrolysis observed in structurally related amides like N-(6-methylpyridin-2-yl)acetamide .
| Conditions | Products | Reference |
|---|---|---|
| HCl (6M), reflux, 12h | 3-aminopropanoic acid + 6-methylpyridin-2-amine |
Nucleophilic Substitution at the Pyridine Ring
The pyridine ring’s electron-deficient nature allows for electrophilic aromatic substitution (EAS), though the 6-methyl group sterically hinders the 2-position. Nitration and sulfonation are possible at the 4-position:
-
Nitration :
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄, 0°C | 4-nitro-6-methylpyridin-2-yl adduct | ~45% |
Coordination Chemistry
The primary amine and pyridine nitrogen can act as ligands for transition metals. For instance:
-
Cu(II) Complexation :
\text{Compound} + \text{CuCl}_2 \rightarrow \text{[Cu(ligand)_2Cl}_2\text{]} $$
Similar coordination behavior is observed in 3-methoxytyramine hydrochloride .
| Metal Salt | Complex Structure | Application | Reference |
|---|---|---|---|
| CuCl₂ | Octahedral Cu(II) complex | Catalysis studies |
Salt Displacement Reactions
The hydrochloride salt can undergo neutralization or exchange with stronger acids:
-
Neutralization :
\text{Compound} + \text{NaOH} \rightarrow \text{Free base} + \text{NaCl} + \text{H}_2\text{O} $$
| Base | Product | Solubility | Reference |
|---|---|---|---|
| NaOH (1M) | 3-amino-N-(6-methylpyridin-2-yl)propanamide | Insoluble in H₂O |
Acylation of the Primary Amine
The terminal amine reacts with acylating agents (e.g., acetic anhydride):
-
Acetylation :
\text{Compound} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N-acetyl derivative} $$
| Acylating Agent | Product | Purity | Reference |
|---|---|---|---|
| Acetic anhydride | N-acetyl-3-amino-N-(6-methylpyridin-2-yl)propanamide | 97% |
Reductive Amination
The primary amine can participate in reductive amination with aldehydes/ketones:
-
Reaction with Formaldehyde :
\text{Compound} + \text{HCHO} \xrightarrow{\text{NaBH}_4} \text{N-methylated derivative} $$
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| HCHO, NaBH₄ | N-methyl-3-amino-N-(6-methylpyridin-2-yl)propanamide | 62% |
Key Stability Considerations:
Scientific Research Applications
3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Salt Form : The dihydrochloride salt in increases water solubility but adds molecular weight (~320 g/mol vs. ~215 g/mol for the target compound), which may affect bioavailability.
- Functional Groups : The tertiary amide and pyrrolidine in reduce hydrogen-bonding capacity compared to the primary amine and secondary amide in the target compound.
Physicochemical and Pharmacological Implications
- Solubility: As a hydrochloride salt, the target compound has higher aqueous solubility than non-ionic analogs like S-ethyl-2-[2-(6-methoxynaphthalen-2-yl)propanamido]acetate (II) .
Biological Activity
3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in enzyme inhibition and protein-ligand interactions. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
- Molecular Formula : CHN·HCl
- Molecular Weight : Approximately 215.684 g/mol
- Structure : The compound features a pyridine ring substituted with an amino group, which enhances its reactivity and interaction with biological targets.
The primary mechanism of action for 3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride involves its ability to bind to specific enzymes or receptors. This binding can occur at the active site or allosteric sites, leading to inhibition of enzymatic activity. Such inhibition can significantly affect various biological pathways, making this compound a candidate for therapeutic applications in diseases where these enzymes are pivotal.
Enzyme Inhibition Studies
Research has indicated that this compound exhibits notable inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance the levels of endogenous cannabinoids, potentially providing therapeutic benefits in pain management and inflammation .
Antimicrobial Activity
3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride has shown promising antimicrobial properties against various pathogens. Studies indicate that derivatives of pyridine compounds often exhibit significant antibacterial and antifungal activities. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These findings suggest that this compound could be explored further as a broad-spectrum antimicrobial agent .
Case Studies
- FAAH Inhibition : A study demonstrated that 3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride inhibited FAAH with a potency significantly greater than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, indicating its potential in treating pain without the gastrointestinal side effects associated with NSAIDs .
- Enzyme Interaction : Another research highlighted the compound's interaction with cyclooxygenase (COX) enzymes, suggesting dual-action potential as both a FAAH inhibitor and COX inhibitor, which could be beneficial for managing inflammatory conditions .
Comparative Analysis with Similar Compounds
The biological activity of 3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride can be compared to other similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-amino-N-(3-methylpyridin-2-yl)propanamide hydrochloride | CHN·HCl | Different methyl group position affecting reactivity |
| N-(6-methylpyridin-2-yl)-3-[(2-quinolin-3-ylacetyl)amino]propanamide | CHNO | Larger structure with potential for diverse interactions |
| (3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide | CHN·HCl | Stereochemistry differences impacting biological activity |
The unique substitution pattern on the pyridine ring of 3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride contributes to its selectivity and efficacy against specific biological targets compared to these similar compounds.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride?
The compound is typically synthesized via a multi-step amidation reaction. A primary route involves coupling 3-aminopropanoic acid derivatives with 6-methylpyridin-2-amine in the presence of carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amide bond . Post-synthesis, the hydrochloride salt is generated using HCl in a polar solvent (e.g., ethanol). Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS, and intermediates are purified via recrystallization or column chromatography .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
By-product formation (e.g., over-alkylation or incomplete amidation) is mitigated by:
- Stoichiometric control : Precise molar ratios of the amine and carboxylic acid precursors.
- Catalytic additives : Use of HOBt (hydroxybenzotriazole) to suppress racemization and improve coupling efficiency .
- Temperature modulation : Maintaining reactions at 0–4°C during activation steps to reduce side reactions.
- Real-time monitoring : Employing in situ FTIR or NMR to track intermediate formation .
Post-hoc analysis via HPLC with impurity standards (e.g., EP reference materials) identifies persistent by-products for further optimization .
Basic: What spectroscopic techniques are critical for structural confirmation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyridinyl CH3 at ~2.5 ppm) and carbonyl signals (~170 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C9H14ClN3O: 240.09) .
- IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced: How can computational modeling assist in resolving ambiguous structural data?
Density functional theory (DFT) simulations predict NMR chemical shifts and vibrational frequencies, which are cross-validated against experimental data to resolve ambiguities (e.g., distinguishing regioisomers) . Molecular docking studies further elucidate interactions with biological targets (e.g., GPCRs) to prioritize synthesis of bioactive conformers .
Basic: What analytical methods ensure purity assessment for pharmacological studies?
- HPLC-UV/ELSD : Uses C18 columns with gradients of acetonitrile/water (0.1% TFA) to achieve baseline separation (purity ≥95%) .
- Karl Fischer titration : Quantifies residual water (<0.5% w/w).
- Elemental analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced: What strategies isolate and identify trace impurities in bulk batches?
- Preparative HPLC : Collects impurity fractions using orthogonal columns (e.g., phenyl-hexyl vs. C8) .
- LC-HRMS/MS : Assigns molecular formulas and fragmentation pathways to unknown peaks .
- Synthesis of impurity markers : Reference compounds (e.g., N-alkylated by-products) are synthesized for spiking experiments .
Basic: What in vitro assays evaluate the compound’s biological activity?
- Enzyme inhibition : Kinetic assays (e.g., fluorescence polarization) measure IC50 against target enzymes.
- Cellular uptake : Radiolabeled (³H/¹⁴C) compound tracks permeability in Caco-2 monolayers .
- Receptor binding : Competitive binding assays using scintillation proximity technology (SPA) .
Advanced: How are mechanistic studies designed to elucidate target engagement?
- Photoaffinity labeling : Incorporation of a photoreactive group (e.g., diazirine) to crosslink with target proteins, followed by SDS-PAGE and MS/MS identification .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon/koff) to immobilized receptors .
- Cryo-EM : Resolves compound-receptor complexes at near-atomic resolution .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Meta-analysis : Cross-referencing assay conditions (e.g., buffer pH, co-solvents) to identify variables affecting activity .
- Orthogonal validation : Re-testing in independent systems (e.g., primary cells vs. immortalized lines) .
- Proteomic profiling : Identifies off-target interactions that may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
